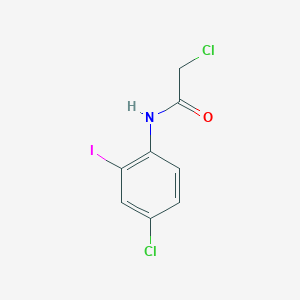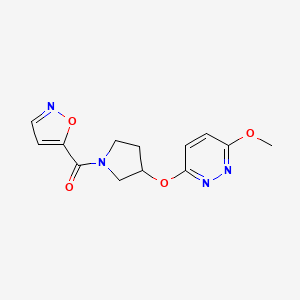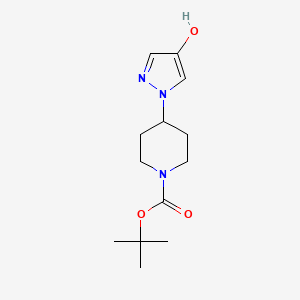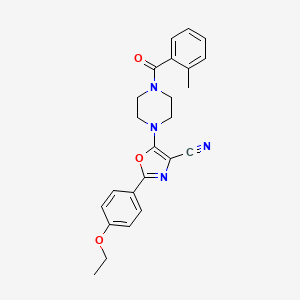![molecular formula C8H11ClN2 B2453051 4-メチル-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン;塩酸塩 CAS No. 21718-98-9](/img/structure/B2453051.png)
4-メチル-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
科学的研究の応用
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride, also known as EN300-27698904, are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of these downstream effects .
Result of Action
The molecular and cellular effects of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in certain cancer cells . It also significantly inhibits the migration and invasion of these cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the condensation of suitable precursors followed by cyclization. One common method involves the reaction of 4-methylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine core. Subsequent purification and conversion to the hydrochloride salt yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-b]pyridines, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
6-Chloro-2,3-dihydro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Used as a precursor in the synthesis of various derivatives.
1H-pyrazolo[3,4-b]pyridine: Exhibits kinase inhibitory activity.
Uniqueness
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its structural features allow for specific interactions with the target receptors, distinguishing it from other similar compounds .
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRSQJRJKPFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2452972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)
![6-Oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B2452978.png)






![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)
![2-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452989.png)

